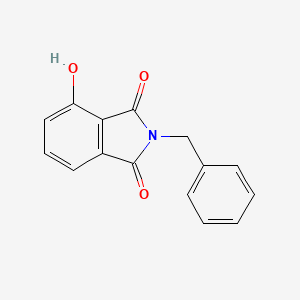

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Vue d'ensemble

Description

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . This compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the isoindole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can be further functionalized to introduce the benzyl and hydroxyl groups.

Industrial Production Methods

Industrial production methods for isoindole derivatives often involve high-yield reactions and efficient catalytic processes. For instance, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . Additionally, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with high atom economy is another approach .

Analyse Des Réactions Chimiques

Types of Reactions

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the isoindole ring can be reduced to form hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione exhibits potential anticancer properties. Studies have shown that compounds with similar isoindole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for developing new antimicrobial agents. The structure allows for modifications that could enhance its efficacy and spectrum of activity against pathogens .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be easily modified to create derivatives with specific desired properties. This versatility is particularly useful in the development of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in creating advanced materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This interaction leads to the degradation of target proteins, thereby modulating various cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

Uniqueness

2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. Additionally, the hydroxyl group at the fourth position provides a site for further functionalization, making it a versatile compound for various applications.

Activité Biologique

2-Benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 252.27 g/mol. Its structure features a benzyl group and a hydroxy substituent on the isoindole core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair processes in cancer cells. The best analogs demonstrated an IC50 value of around 4.8 µM against TDP2, suggesting a promising avenue for developing new anticancer agents .

Antiviral Properties

Another area of interest is the antiviral activity of isoindole compounds. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral enzymes. For example, structural modifications at the benzyl position enhance binding affinity to viral targets, suggesting that this compound could be optimized for better antiviral efficacy .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Studies show that isoindole derivatives can mitigate neurotoxicity associated with amyloid-beta (Aβ) aggregation in models of Alzheimer's disease. The ability to prevent Aβ-induced neurodegeneration positions these compounds as candidates for further development in neurodegenerative disease therapies .

Case Study 1: Anticancer Efficacy

In a study evaluating various isoindole derivatives for anticancer activity, researchers found that modifications at the C-4 position significantly influenced potency against cancer cell lines. The compound demonstrated selective inhibition of TDP2 and enhanced apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 12q | 4.8 | TDP2 inhibition |

| 12a | 10.5 | Induction of apoptosis |

Case Study 2: Neuroprotective Activity

In transgenic Drosophila models expressing human Aβ42 peptides, treatment with isoindole derivatives led to a ~70% rescue of neurodegenerative phenotypes at concentrations of 75 and 100 µM. Immunofluorescence imaging confirmed a significant reduction in amyloid plaques in treated larvae .

| Treatment Concentration (µM) | Phenotypic Rescue (%) | Plaque Reduction (%) |

|---|---|---|

| 75 | 68 | 60 |

| 100 | 70 | 65 |

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and proteins involved in critical cellular processes:

- Inhibition of TDP2 : This enzyme plays a role in DNA repair; its inhibition can lead to increased DNA damage in cancer cells.

- Antiviral Mechanisms : By targeting viral replication enzymes, isoindoles can disrupt the life cycle of viruses.

- Neuroprotective Pathways : Compounds may modulate oxidative stress responses and reduce inflammation in neuronal cells.

Propriétés

IUPAC Name |

2-benzyl-4-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-12-8-4-7-11-13(12)15(19)16(14(11)18)9-10-5-2-1-3-6-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJDIDLQTWIFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.